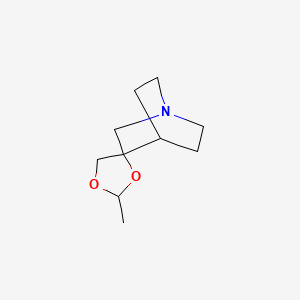![molecular formula C17H21N3O4S2 B1230548 3-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(5-methyl-2-thiazolyl)benzamide](/img/structure/B1230548.png)
3-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(5-methyl-2-thiazolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(5-methyl-2-thiazolyl)benzamide is a sulfonamide.
Applications De Recherche Scientifique
Chemical Synthesis and Biological Screening This compound has been explored in the context of synthesizing bioactive molecules. For instance, Patel et al. (2009) synthesized various substituted benzothiazoles, including those comprising morpholine groups, for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009). Similarly, Sahin et al. (2012) worked on triazole derivatives containing morpholine moiety as antimicrobial agents (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
Pharmacological Screening Yılmaz et al. (2015) synthesized indapamide derivatives, including those with morpholine groups, as pro-apoptotic anticancer agents (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015). This research demonstrates the potential of compounds with similar structures in cancer treatment.
Chemical Properties and Interactions Research on the chemical properties and interactions of similar compounds includes work by Rayes et al. (2010), who studied alkylation reactions at the benzo moiety of dimethoxybenzo[a]heptalenes with morpholin-4-yl groups (Rayes, Linden, Abou‐Hadeed, & Hansen, 2010). This research enhances understanding of chemical reactions and mechanisms involving morpholine groups.
Enzyme Inhibition Compounds with similar structures have been explored for their enzyme inhibition properties. For example, Supuran et al. (2013) examined aromatic sulfonamide inhibitors of carbonic anhydrases, including morpholinopropyl benzamide, indicating potential medical applications (Supuran, Maresca, Gregáň, & Remko, 2013).
Material Science In material science, Liu et al. (2013) synthesized soluble fluorinated polyamides containing pyridine and sulfone moieties, including morpholinyl groups (Liu, Wu, Sun, Yu, Jiang, & Sheng, 2013). This demonstrates the compound's relevance in advanced material development.
Propriétés
Formule moléculaire |
C17H21N3O4S2 |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
3-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C17H21N3O4S2/c1-11-9-20(10-12(2)24-11)26(22,23)15-6-4-5-14(7-15)16(21)19-17-18-8-13(3)25-17/h4-8,11-12H,9-10H2,1-3H3,(H,18,19,21) |
Clé InChI |
QYEKUAKGOAYUDR-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=C(S3)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



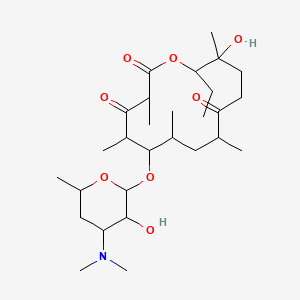
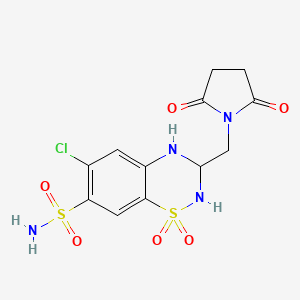
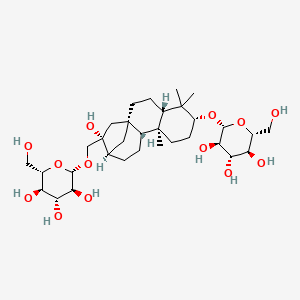
![N-[3-(2-ethyl-1-piperidinyl)propyl]-2-[(1-methyl-2-oxo-4-quinolinyl)oxy]acetamide](/img/structure/B1230473.png)
![4-[(4-Cyclohexyl-1-piperazinyl)-oxomethyl]-2-ethyl-6,7-dimethoxy-1-isoquinolinone](/img/structure/B1230475.png)
![N-butyl-2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]acetamide](/img/structure/B1230476.png)
![1-[2-(Dimethylamino)ethyl]-3-(2,4-dimethylphenyl)-1-(thiophen-2-ylmethyl)thiourea](/img/structure/B1230477.png)
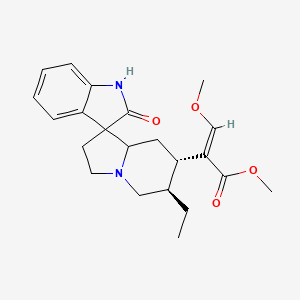
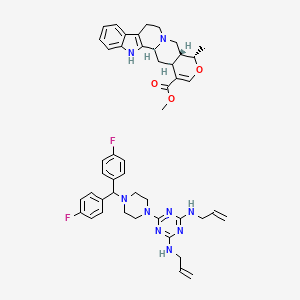


![(-)-2-(3-Furylmethyl)-2'-hydroxy-5,9-alpha-dimethyl-6,7-benzomorphan-methansulfonat [German]](/img/structure/B1230485.png)
